molecular formula C12H9NOS B14627226 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl CAS No. 58808-29-0

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl

Katalognummer: B14627226
CAS-Nummer: 58808-29-0
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: BLPBSONWJFXNKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is a chemical compound with the molecular formula C12H9NOS It is characterized by the presence of a biphenyl structure with an oxo-sulfanylidene amino group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl typically involves the reaction of biphenyl-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a thiol or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl involves its interaction with specific molecular targets. The oxo-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1’-biphenyl is unique due to its biphenyl structure combined with the oxo-sulfanylidene amino group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

58808-29-0

Molekularformel

C12H9NOS

Molekulargewicht

215.27 g/mol

IUPAC-Name

1-phenyl-2-(sulfinylamino)benzene

InChI

InChI=1S/C12H9NOS/c14-15-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI-Schlüssel

BLPBSONWJFXNKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=S=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.